molecular formula C19H26N4O3 B2963681 3-(4-Methylpiperazin-1-yl)-1-(4-morpholinophenyl)pyrrolidine-2,5-dione CAS No. 302552-63-2

3-(4-Methylpiperazin-1-yl)-1-(4-morpholinophenyl)pyrrolidine-2,5-dione

Cat. No.: B2963681
CAS No.: 302552-63-2
M. Wt: 358.442
InChI Key: ZPHLPHBATUTHSA-UHFFFAOYSA-N
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Description

3-(4-Methylpiperazin-1-yl)-1-(4-morpholinophenyl)pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative characterized by two distinct substituents: a 4-morpholinophenyl group at position 1 and a 4-methylpiperazine moiety at position 2. The morpholine and piperazine rings are nitrogen-containing heterocycles known to enhance solubility and pharmacokinetic properties while facilitating interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name

3-(4-methylpiperazin-1-yl)-1-(4-morpholin-4-ylphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O3/c1-20-6-8-22(9-7-20)17-14-18(24)23(19(17)25)16-4-2-15(3-5-16)21-10-12-26-13-11-21/h2-5,17H,6-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPHLPHBATUTHSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-Methylpiperazin-1-yl)-1-(4-morpholinophenyl)pyrrolidine-2,5-dione, also known by its CAS number 302552-63-2, is a compound with notable biological activity. This article reviews its pharmacological properties, focusing on its potential therapeutic applications and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H26N4O3, with a molecular weight of 358.442 g/mol. Its structure features a pyrrolidine core substituted with piperazine and morpholine groups, which are known to influence biological interactions significantly.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, primarily in the fields of antidiabetic and neuroprotective effects. Below are detailed findings from recent studies:

Antidiabetic Activity

  • Mechanism of Action : The compound has shown promising results in inhibiting key metabolic enzymes such as α-glucosidase, which is crucial for carbohydrate metabolism. In vitro studies demonstrated that it could lower blood glucose levels effectively.
  • Comparative Studies : In a study comparing various piperazine and morpholine derivatives, compounds similar to this compound exhibited significant inhibition of α-glucosidase with IC50 values ranging from 58.26 µM to 1023.16 µM depending on structural modifications .
  • In Vivo Studies : Animal models have confirmed the efficacy of this compound in lowering blood glucose levels through mechanisms involving insulin secretion enhancement and glucagon-like peptide-1 receptor modulation .

Neuroprotective Effects

  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with neurodegenerative diseases like Alzheimer's. The inhibition rates were comparable to standard drugs used for Alzheimer's treatment .
  • Cytotoxicity Studies : Preliminary cytotoxicity assessments indicated that while the compound is effective against certain enzymes, it exhibits low cytotoxicity, making it a potential candidate for therapeutic use without significant adverse effects .

Data Summary

Activity TypeMechanismIC50 Value (µM)Reference
α-Glucosidase InhibitionEnzyme inhibition58.26 - 1023.16
AChE InhibitionEnzyme inhibition201.16
BChE InhibitionEnzyme inhibition245.73
Blood Glucose LoweringInsulin modulationNot specified

Case Studies

Recent investigations into the pharmacological properties of this compound have yielded significant insights:

  • Study on Morpholine Derivatives : A review highlighted various morpholine derivatives' antidiabetic properties, including those structurally related to this compound, showcasing their potential as therapeutic agents for managing type 2 diabetes mellitus .
  • Neuroprotective Research : Another study focused on the neuroprotective capabilities of similar compounds indicated that they could mitigate oxidative stress in neuronal cells, further supporting their role in treating neurodegenerative disorders .

Scientific Research Applications

This compound has shown biological activities, mainly in antidiabetic and neuroprotective effects.

Antidiabetic Activity

  • Mechanism of Action: Functions by inhibiting key metabolic enzymes such as α-glucosidase, which is important for carbohydrate metabolism. In vitro studies have shown it can effectively lower blood glucose levels.
  • Comparative Studies: Research on piperazine and morpholine derivatives showed significant α-glucosidase inhibition, with IC50 values from 58.26 µM to 1023.16 µM, depending on structural modifications.
  • In Vivo Studies: Animal models confirm the compound's ability to lower blood glucose by enhancing insulin secretion and modulating the glucagon-like peptide-1 receptor.

Neuroprotective Effects

  • Enzyme Inhibition: It can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to neurodegenerative diseases like Alzheimer's. Inhibition rates were similar to standard Alzheimer's drugs.
  • Cytotoxicity Studies: Shows low cytotoxicity while effectively inhibiting certain enzymes, suggesting it could be a therapeutic candidate without major adverse effects.

Data Summary

Activity TypeMechanismIC50 Value (µM)Reference
α-Glucosidase InhibitionEnzyme inhibition58.26 - 1023.16
AChE InhibitionEnzyme inhibition201.16
BChE InhibitionEnzyme inhibition245.73
Blood Glucose LoweringInsulin modulationNot specified

Case Studies

  • Study on Morpholine Derivatives: A review highlighted the antidiabetic properties of morpholine derivatives, related to this compound, showing their potential as treatments for type 2 diabetes mellitus.
  • Neuroprotective Research: Research on similar compounds indicated they could reduce oxidative stress in neuronal cells, supporting their potential role in treating neurodegenerative disorders.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues of Pyrrolidine-2,5-dione Derivatives

Several pyrrolidine-2,5-dione derivatives have been synthesized or studied, differing primarily in their substituents. Key analogues include:

1-[(11-Sulfanylundecanoyl)oxy]pyrrolidine-2,5-dione
  • Structure: Features a long alkyl chain (11-sulfanylundecanoyl) at position 1.
  • Synthesis : Prepared via conjugation of pyrrolidine-2,5-dione with a thiol-functionalized acyloxy group in tetrahydrofuran (THF) using polyethylenimine (PEI) as a catalyst .
  • Properties: The sulfhydryl group and long alkyl chain may confer membrane permeability but reduce aqueous solubility. Potential applications include polymer conjugation or prodrug design.
3-(4’-Aminophenyl)-1-pentylpyrrolidine-2,5-dione
  • Structure: Substituted with a 4’-aminophenyl group at position 3 and a pentyl chain at position 1.
  • Activity: Referenced in enzyme inhibition studies, likely targeting aminopeptidases or proteases due to the aromatic amine’s hydrogen-bonding capacity .
  • Limitations : The pentyl chain may limit solubility and increase hydrophobicity compared to morpholine/piperazine substituents.
Target Compound vs. Analogues: Key Differences
Parameter Target Compound 1-[(11-Sulfanylundecanoyl)oxy] Derivative 3-(4’-Aminophenyl)-1-pentyl Derivative
Core Structure Pyrrolidine-2,5-dione Pyrrolidine-2,5-dione Pyrrolidine-2,5-dione
Substituents 4-Morpholinophenyl, 4-Methylpiperazine 11-Sulfanylundecanoyloxy 4’-Aminophenyl, Pentyl
Solubility Moderate (polar groups) Low (long alkyl chain) Low (alkyl chain)
Potential Activity Kinase/receptor modulation Conjugation agent or prodrug Enzyme inhibition

Research Methodologies and Data Limitations

  • Structural Analysis : Crystallographic studies using SHELX software (e.g., SHELXL, SHELXS) could resolve the target compound’s conformation and intermolecular interactions .
  • Dose-Effect Studies : Methods like Litchfield and Wilcoxon’s (1948) dose-percent effect analysis may evaluate efficacy and toxicity, though specific data for these compounds are unavailable .
  • Data Gaps : Direct comparative studies on IC50, selectivity, or in vivo performance are absent in the provided evidence, necessitating further experimental validation.

Q & A

Q. Critical Factors :

  • Base selection : Strong bases (e.g., K₂CO₃) enhance deprotonation but may cause side reactions.
  • Protecting groups : Use of Boc-protected amines prevents unwanted interactions during synthesis .

Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR (¹H/¹³C) : Assigns substituent positions on the pyrrolidine ring. For example, morpholine protons appear as a singlet near δ 3.7 ppm .
  • HRMS : Confirms molecular weight (e.g., [M+H]+ expected at m/z 387.23).
  • HPLC-PDA : Validates purity (>95%) using reverse-phase C18 columns (acetonitrile/water gradient) .
  • X-ray crystallography : Resolves stereochemistry and crystal packing, critical for polymorph identification .

Advanced: How can computational chemistry streamline synthesis optimization?

Methodological Answer:
ICReDD’s integrated computational-experimental framework reduces trial-and-error:

  • Reaction path search : Quantum mechanical calculations (DFT) identify low-energy transition states and intermediates .
  • Machine learning : Trained on existing reaction data to predict optimal conditions (e.g., solvent, catalyst). For example, Bayesian optimization narrows down Pd catalyst variants .
  • Feedback loops : Experimental results refine computational models, accelerating iterative optimization .

Advanced: How to design experiments for evaluating biological activity (e.g., enzyme inhibition)?

Methodological Answer:
Use Design of Experiments (DoE) to minimize trials while maximizing data quality:

  • Factors : Concentration (1–100 µM), exposure time (24–72 hr), cell lines (e.g., HeLa, HEK293).
  • Response variables : IC₅₀, apoptosis markers (e.g., caspase-3 activation).

Q. Example DoE Table :

FactorLevel 1Level 2Level 3
Concentration10 µM50 µM100 µM
Exposure Time24 hr48 hr72 hr
Cell LineHeLaHEK293MCF-7

Analysis : Response surface methodology (RSM) identifies synergistic effects (e.g., higher potency at 50 µM/48 hr in HeLa) . Validate with dose-response curves and molecular docking (e.g., AutoDock Vina) to predict target binding .

Advanced: How to resolve contradictions in polymorphic form data?

Methodological Answer:

  • Step 1 : Characterize polymorphs via PXRD, DSC, and FTIR to confirm structural differences .
  • Step 2 : Solvent-mediated crystallization screens (e.g., ethanol vs. acetonitrile) to isolate stable forms.
  • Step 3 : Compare bioavailability or stability (e.g., hygroscopicity) to prioritize forms for development .

Case Study : If Form I (high melting point) shows poor solubility, switch to Form II (amorphous) with enhanced dissolution .

Advanced: How to analyze structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Pharmacophore modeling : Identify critical moieties (e.g., morpholine’s oxygen as a hydrogen bond acceptor) .
  • Analog synthesis : Modify substituents (e.g., replace methylpiperazine with ethylpiperazine) and test activity.
  • Data correlation : Plot substituent hydrophobicity (logP) vs. IC₅₀ to identify optimal lipophilicity ranges .

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